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Compound of Interest

Compound Name: 2-Picoline-d7

CAS No.: 93951-93-0

Cat. No.: B165403 Get Quote

In the landscape of pharmaceutical development and analytical chemistry, precision and

accuracy are paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that

enable researchers to achieve this required level of certainty. 2-Picoline-d7, the deuterated

analogue of 2-picoline, serves as a prime example of a SIL compound that provides significant

advantages in quantitative analysis. The substitution of seven hydrogen atoms with deuterium

imparts a mass shift without significantly altering the compound's chemical properties. This

subtle yet critical modification makes 2-Picoline-d7 an ideal internal standard for mass

spectrometry-based assays, crucial for pharmacokinetic, drug metabolism, and environmental

monitoring studies. This guide provides a comprehensive overview of the core physical and

spectroscopic characteristics of 2-Picoline-d7, offering both foundational data and the causal

reasoning behind its application.

Section 1: Core Physical and Molecular Properties
The introduction of deuterium atoms results in a notable increase in molecular weight and

density compared to the parent compound, 2-picoline. While properties like boiling point,

melting point, and solubility are not expected to change dramatically, the difference in mass is

the cornerstone of its utility. These fundamental properties are summarized below.
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Property
2-Picoline (Parent
Compound)

2-Picoline-d7
(Deuterated)

Rationale for
Significance

Synonyms
α-Picoline, 2-

Methylpyridine

α-Picoline-d7, 2-

Methylpyridine-d7

Ensures correct

compound

identification across

literature and

databases.

Appearance
Colorless to faintly

yellow liquid[1]
Colorless Liquid

Visual confirmation of

material purity.

Odor
Strong, unpleasant,

pyridine-like[1][2]

Strong, unpleasant,

pyridine-like

Important for safe

handling and

recognition.

CAS Number 109-06-8[1][2] 93951-93-0[3]

Unique identifier for

substance registration

and tracking.

Chemical Formula C₆H₇N[1][2] C₆D₇N
Defines the elemental

composition.

Molecular Weight 93.13 g/mol [1][2] 100.17 g/mol [3][4]

The +7 Da mass shift

is fundamental for its

use as an internal

standard in MS.

Density
0.944 g/mL at 20-25

°C[1][2]
1.026 g/mL at 25 °C

The increased mass

of deuterium results in

a higher density.

Boiling Point 128-129 °C[1][2][5]
Expected to be very

similar to 2-Picoline

Isotope effects on

boiling point are

typically minimal.

Melting Point -70 °C[1][5]
Expected to be very

similar to 2-Picoline

Isotope effects on

melting point are

typically minimal.

Solubility in Water Miscible[1][2][5] Miscible Deuteration does not

significantly alter
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polarity or hydrogen

bonding capability.

Refractive Index n20/D 1.496[2] n20/D 1.498[4]

A key parameter for

quality control and

identity confirmation.

Section 2: Spectroscopic Signature and
Characterization
The definitive identification of 2-Picoline-d7 and the confirmation of its isotopic purity rely on a

combination of spectroscopic techniques. Each method provides a unique piece of the puzzle,

leveraging the physical differences between hydrogen and deuterium.

Mass Spectrometry (MS)
Expert Insight: For a deuterated standard, the most critical initial check is the confirmation of

the mass shift. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for

this, as it also provides an assessment of chemical purity by separating volatile impurities. The

electron ionization (EI) fragmentation pattern is also expected to be similar to the unlabeled

standard, with fragments shifted by the corresponding number of deuterium atoms.

Workflow for Identity and Purity Confirmation via GC-MS
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Sample Preparation

GC-MS Analysis

Data Interpretation

Prepare dilute solution
of 2-Picoline-d7 in

volatile solvent (e.g., DCM)

Inject sample into GC

Prepare similar solution
of unlabeled 2-Picoline

(Control)

Separation of components
on chromatographic column

Eluent enters MS detector
(Electron Ionization)

Confirm retention time
is similar to control

Analyze Mass Spectrum:
- Look for Molecular Ion (M+) at m/z 100

- Compare to control M+ at m/z 93

Assess isotopic purity
(absence of m/z 93-99)

Assess chemical purity
(absence of other peaks)

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of 2-Picoline-d7.
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Step-by-Step Protocol for GC-MS Analysis:

Preparation: Prepare a 1 mg/mL stock solution of 2-Picoline-d7 in dichloromethane (DCM).

Create a working solution by diluting 1:100 in DCM.

Instrumentation: Use a standard GC-MS system equipped with a non-polar column (e.g.,

DB-5ms).

GC Method:

Injector Temperature: 250°C

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 20°C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Method:

Ion Source: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35-200.

Analysis: Inject 1 µL of the working solution. The resulting chromatogram should show a

single major peak. The mass spectrum for this peak must show a molecular ion ([M]⁺) at m/z

100, confirming the incorporation of seven deuterium atoms (93 + 7 = 100).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: NMR is arguably the most powerful tool for confirming the positions of isotopic

labels. In ¹H NMR, the complete absence of signals corresponding to the aromatic and methyl

protons is the primary indicator of successful, high-level deuteration. Conversely, ¹³C NMR

provides a detailed view of the carbon skeleton, where each deuterated carbon will appear as a

multiplet (typically a triplet for -CD) due to C-D coupling, with a slight upfield shift compared to

the non-deuterated analogue.

Step-by-Step Protocol for ¹H NMR Analysis:
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Preparation: Dissolve ~5-10 mg of 2-Picoline-d7 in ~0.6 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal

reference (0 ppm).

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Interpretation: The spectrum should be devoid of signals in the aromatic region (~7.0-8.5

ppm) and the methyl region (~2.5 ppm) that are characteristic of 2-picoline. The only

significant peaks should be the residual solvent peak (e.g., 7.26 ppm for CDCl₃) and TMS at

0 ppm. The presence of small peaks in the characteristic regions would indicate incomplete

deuteration, the level of which can be quantified by integration against the internal standard.

Infrared (IR) Spectroscopy
Expert Insight: IR spectroscopy is used to probe the vibrational frequencies of chemical bonds.

The C-D bond is weaker and involves a heavier atom than the C-H bond. Consequently, C-D

stretching and bending vibrations appear at significantly lower frequencies (wavenumbers) than

their C-H counterparts. This predictable shift provides another layer of confirmation for

deuteration.

C-H Stretch (Aromatic & Aliphatic): Typically ~2900-3100 cm⁻¹

Expected C-D Stretch: Typically ~2100-2300 cm⁻¹

Section 3: Application in a Drug Development
Context
Trustworthiness: The fundamental principle behind using a SIL internal standard is that it

behaves virtually identically to the analyte during the entire analytical process—extraction,

chromatography, and ionization. This co-elution and similar ionization response corrects for

sample-to-sample variability and matrix effects, which is why regulatory agencies consider it

the gold standard for quantitative bioanalysis.

Workflow: Quantification of a Fictional Drug Metabolite (2-Picoline) in Plasma
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Sample Preparation

LC-MS/MS Analysis

Data Processing

Aliquot plasma sample
(containing unknown amount

of 2-Picoline)

Spike with a known, fixed
amount of 2-Picoline-d7

(Internal Standard)

Protein Precipitation
(e.g., with Acetonitrile)

Centrifuge and collect
supernatant

Inject supernatant
onto LC column

Analyze eluent by
Tandem Mass Spec (MRM mode)

Monitor MRM Transitions:
Analyte: 94 -> 67

IS: 101 -> 70

Integrate peak areas for
both Analyte and IS

Calculate Peak Area Ratio
(Analyte / IS)

Quantify using a
calibration curve

Click to download full resolution via product page

Caption: Use of 2-Picoline-d7 as an internal standard in a bioanalytical workflow.
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Section 4: Safety, Handling, and Storage
2-Picoline-d7 shares the same chemical reactivity and hazards as its non-deuterated parent

compound. It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.

[3][6][7]

Hazard Category Description Precautionary Measures

Flammability
Flammable liquid and vapor.[6]

[7] Flash point of 26°C.[5]

Keep away from open flames,

sparks, and heat. Use

explosion-proof electrical

equipment.[5]

Toxicity

Toxic in contact with skin;

Harmful if swallowed or

inhaled.[6][7]

Wear protective gloves,

clothing, and eye/face

protection. Use only in a well-

ventilated area or with a fume

hood.

Corrosivity
Causes skin corrosion and

serious eye damage.

Avoid contact with skin and

eyes. In case of contact, rinse

immediately with plenty of

water.

Storage

Store at room temperature

away from light and moisture.

[3][6] Keep in a fireproof, well-

sealed container separated

from oxidants.[5]

Ensure the container is tightly

closed and stored in a

designated flammables

cabinet.

Conclusion
2-Picoline-d7 is more than just a heavier version of 2-picoline; it is a high-precision tool

engineered for analytical certainty. Its physical characteristics, defined by the mass increase

from deuterium labeling, are directly leveraged in its spectroscopic signature and its

application. Understanding these core properties—from its molecular weight and density to its

unique NMR and MS profiles—is essential for researchers in drug development and related

fields to ensure the integrity, accuracy, and reproducibility of their quantitative data.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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